2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
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Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Electrochemical synthesis presents a method to create arylthiobenzazoles by the oxidation of certain ketone compounds in the presence of nucleophiles. This process involves electrochemically generated p-quinone imine in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted ketone compounds. This approach signifies the compound's potential in synthesizing novel benzazole derivatives via electrochemical methods (Amani & Nematollahi, 2012).
Orthogonal Protection Strategy
An orthogonal protection strategy has been used to synthesize 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids. This technique involves the preparation of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones as scaffolds for various 2-substituted piperazines, showcasing the versatility of the chemical structure in synthesizing piperazine derivatives (Clark & Elbaum, 2007).
Antimicrobial Activity
New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. The process involves the condensation of acid chlorides with 2-hydroxyethyl piperazine, leading to amide derivatives that exhibit variable and modest activity against bacteria and fungi. This indicates the potential for developing antimicrobial agents based on the compound's structure (Patel, Agravat, & Shaikh, 2011).
Anticancer Agents
The synthesis of novel benzotriazepine derivatives from the compound indicates potential anticancer applications. Some synthesized compounds demonstrated cytotoxic activity, suggesting their use as anticancer agents. The study highlights the compound's utility in creating new treatments for cancer (Abu‐Hashem & Aly, 2017).
Antitubercular Activity and Docking Studies
A series of derivatives synthesized from intermediate chalcones showed increased potency against M. tuberculosis. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties in the phenyl ring attached to the 4,5-dihydropyrazole ring might be responsible for the powerful anti-mycobacterial activity. Docking studies predicted the interactions of target compounds within the M. tuberculosis enoyl reductase enzyme, revealing that compounds with electron-releasing groups showed potent activity compared to standard drugs. This suggests the compound's potential in developing new anti-tubercular treatments (Venugopal, Sundararajan, & Choppala, 2020).
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXGLSAYJZFNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone |
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